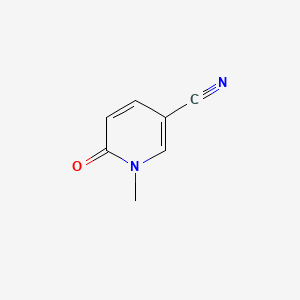

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

1-methyl-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICDFLICODYZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227611 | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-45-6 | |

| Record name | 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Methylation of 3-Cyanopyridine Derivatives

One of the most common and well-documented methods for preparing 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves the methylation of 3-cyanopyridine or related intermediates.

- Reaction Scheme:

3-Cyanopyridine is reacted with methyl iodide in the presence of a base such as potassium carbonate. - Solvent: Dimethylformamide (DMF) is typically used as the reaction medium.

- Conditions: Elevated temperatures (often 80–120°C) are applied to facilitate the methylation.

- Outcome: The methyl group is introduced at the nitrogen atom (position 1), yielding the target compound with high selectivity.

- Industrial Relevance: This method is scalable and commonly used in industrial synthesis due to its straightforward procedure and good yields.

| Parameter | Details |

|---|---|

| Starting material | 3-Cyanopyridine |

| Methylating agent | Methyl iodide |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–120°C |

| Reaction time | Several hours (typically 4–12 h) |

| Yield | High (exact yield varies) |

Cyclization and Hydrolysis Approaches

Alternative synthetic routes involve cyclization reactions starting from amide or related precursors, followed by hydrolysis or acid treatment to form the dihydropyridine ring with the keto and nitrile functionalities.

- Example: Treatment of amide intermediates with hydrochloric acid in acetic acid solvent induces cyclization and elimination of dimethylamine, forming the 6-oxo-1,6-dihydropyridine-3-carbonitrile core.

- Conditions: Refluxing in acidic media (e.g., HCl/acetic acid mixture) for about 1 hour.

- Purification: The product precipitates as a crystalline solid, which can be recrystallized from water/acetone mixtures.

- Yield: Moderate to good yields (~65%) have been reported.

| Parameter | Details |

|---|---|

| Starting material | Amide intermediate (e.g., 1-s-cis 6aa) |

| Acid treatment | Hydrochloric acid (37%) in acetic acid |

| Temperature | Reflux (~100°C) |

| Reaction time | 1 hour |

| Product isolation | Filtration and recrystallization |

| Yield | ~65% |

Biginelli-Type Condensation and Subsequent Methylation

Though more common for pyrimidine derivatives, related dihydropyridine compounds have been synthesized via multicomponent Biginelli condensation reactions, followed by methylation steps.

- Process:

- Condensation of cyanoethylacetate, thiourea, and aldehydes to form dihydropyrimidine intermediates.

- Methylation of the nitrogen atom using methyl iodide and potassium carbonate in DMF.

- Relevance: While this method is more typical for pyrimidine analogs, it demonstrates the utility of methylation in DMF with K2CO3 for introducing the N-methyl group, which is applicable to pyridine derivatives as well.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation of 3-cyanopyridine | 3-Cyanopyridine | Methyl iodide, K2CO3, DMF, 80–120°C | High | Industrially favored, straightforward |

| Acid-induced cyclization | Amide intermediate | HCl (37%), Acetic acid, reflux 1 h | ~65 | Produces crystalline product |

| Biginelli condensation + methylation | Cyanoethylacetate, thiourea, aldehydes | Methyl iodide, K2CO3, DMF | Moderate | More common for pyrimidines |

| Hydrothermal synthesis (related) | 2-Chloro-5-trifluoromethylpyridine | Water, sealed reactor, 100–180°C, 24–72 h | >80 | Green method, for carboxylic acid analog |

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for diverse transformations, such as:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution : Nucleophilic substitution reactions can occur at the nitrile position.

Biology

Research has indicated that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exhibits potential biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit AP-1-mediated luciferase activity, suggesting its utility in anti-inflammatory applications.

- Antioxidant Activities : Studies are ongoing to explore its role as an antioxidant, which could have implications for various diseases related to oxidative stress.

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

- Cancer Treatment : Analogues of this compound have demonstrated inhibitory activity against human colon tumor cells (HT-29), indicating potential use in cancer therapies .

- Prostate Health : Some derivatives are being studied for their ability to inhibit enzymes associated with benign prostatic hyperplasia .

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows it to serve as a precursor for various dyes.

- Fungicides : The compound's properties make it suitable for use in agricultural chemicals.

Data Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Versatile reactivity allows diverse transformations |

| Biology | Anti-inflammatory and antioxidant studies | Inhibits AP-1-mediated luciferase activity |

| Medicine | Cancer treatment and prostate health | Inhibitory activity against HT-29 colon tumor cells |

| Industry | Production of dyes and fungicides | Effective precursor for agricultural chemicals |

Case Study 1: Anti-Cancer Activity

A study evaluated the effectiveness of this compound derivatives against HT-29 colon tumor cells. Results indicated significant growth inhibition, suggesting potential as a therapeutic agent in oncology .

Case Study 2: Prostate Health

Research into the compound's derivatives showed promising results as nonsteroidal inhibitors of 5-alpha-reductase, which may aid in treating benign prostatic hyperplasia. This opens avenues for further pharmacological development .

Mecanismo De Acción

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block AP-1-mediated luciferase activity, indicating its potential anti-inflammatory function. The compound’s effects are mediated through its interaction with cellular signaling pathways, leading to modulation of gene expression and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.

1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Actividad Biológica

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (C₇H₆N₂O) is a pyridine derivative notable for its diverse biological activities. This compound features a nitrile group at the 3-position and a keto group at the 6-position, which contribute to its reactivity and pharmacological potential. Research has increasingly focused on its applications in medicinal chemistry due to its promising therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Molecular Formula : C₇H₆N₂O

- Functional Groups :

- Nitrile (-C≡N) at the 3-position

- Keto (=O) at the 6-position

- Methyl group (-CH₃) enhancing solubility and reactivity

Antiproliferative Activity

Research has demonstrated that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa, A549, MDA-MB-231

- IC₅₀ Values :

The structure–activity relationship (SAR) indicates that modifications to the functional groups can significantly impact the antiproliferative efficacy.

Anti-inflammatory and Antioxidant Properties

This compound has been studied for its anti-inflammatory properties. Its mechanism of action involves:

- Blocking AP-1-mediated luciferase activity , suggesting inhibition of inflammatory pathways.

- Antioxidant Activity : The compound exhibits potential in scavenging free radicals, contributing to its protective effects against oxidative stress .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial studies:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | |

| S. aureus | |

| P. aeruginosa |

These findings indicate that this compound could serve as a lead compound in developing new antimicrobial agents .

Study on Anticancer Effects

In a controlled study, analogs of 1-Methyl-6-oxo-1,6-dihydropyridine were evaluated for their ability to inhibit tumor growth in human HT-29 colon cancer cells. The results indicated that specific derivatives had an excellent selectivity for inhibiting cell proliferation compared to standard chemotherapeutics .

Research on Antimicrobial Properties

A recent investigation into the antimicrobial properties of various derivatives revealed that those containing additional functional groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in optimizing biological activity.

Q & A

Q. Methodology :

- Cyclization reactions : A common approach involves reacting substituted pyridines with nitrile-containing reagents. For example, malononitrile and ethanol under reflux with catalytic piperidine yield the target compound after recrystallization .

- Alkylation : Reacting tricyanopyridine derivatives with alkyl halides (e.g., iodopropane) in acetonitrile, followed by Grignard reagent addition (e.g., phenyl magnesium bromide) in acetone, produces substituted derivatives .

- Optimization : Key factors include solvent polarity (e.g., ethanol for cyclization), temperature control (reflux for 12–15 hours), and catalyst selection (piperidine for base-mediated reactions). Yield improvements are achieved via vacuum filtration and column chromatography (petroleum ether/hexane gradients) .

How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Q. Methodology :

- NMR/IR : ¹H and ¹³C NMR (400 MHz, DMSO-d6) identify proton environments and carbon types. For example, the cyano group appears as a sharp singlet at ~110 ppm in ¹³C NMR. IR confirms carbonyl (C=O, ~1650 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .

- X-ray crystallography : Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 7.651 Å, b = 11.465 Å, c = 14.526 Å) validate bond lengths and angles. Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the structure .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodology :

- Engineering controls : Use fume hoods to minimize inhalation risks.

- Personal protective equipment (PPE) : NIOSH-approved face shields, safety glasses, and nitrile gloves. Contaminated gloves must be disposed of per hazardous waste regulations .

- Emergency measures : Immediate washing with water for skin/eye contact and medical consultation for ingestion .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Methodology :

- Isomer differentiation : Use 2D NMR (COSY, HSQC) to distinguish regioisomers. For example, NOESY can confirm spatial proximity of substituents .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra to identify discrepancies caused by solvent effects or dynamic processes .

What advanced strategies are used to study structure-activity relationships (SAR) of this compound derivatives?

Q. Methodology :

- Analog synthesis : Introduce substituents at positions 4 and 5 (e.g., aryl, alkylthio groups) via nucleophilic substitution or cross-coupling reactions. Evaluate bioactivity changes in antimicrobial or antitumor assays .

- Molecular docking : Map interactions with target proteins (e.g., RNase L in prostate cancer studies) using AutoDock or Schrödinger Suite. Focus on hydrogen bonding with the carbonyl and nitrile groups .

- Pharmacophore modeling : Identify critical moieties (e.g., pyridone ring, cyano group) using software like MOE or Discovery Studio .

How does the crystal packing of this compound derivatives influence their physicochemical properties?

Q. Methodology :

- Intermolecular interactions : Analyze hydrogen bonds (e.g., O1–H1A in orthorhombic systems) and π-π stacking (e.g., phenyl ring interactions) via Mercury software. These affect solubility and melting points .

- Thermal analysis : TGA/DSC studies correlate packing density with thermal stability. Tightly packed crystals exhibit higher decomposition temperatures .

What methodologies are employed to investigate the metabolic pathways of this compound in biological systems?

Q. Methodology :

- In vitro ADMET : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the methyl group). LC-MS/MS quantifies metabolites .

- Isotope labeling : ¹⁴C-labeled compounds track metabolic fate in rodent models. Autoradiography localizes tissue distribution .

How can electronic structure calculations enhance the understanding of reactivity in this compound?

Q. Methodology :

- Natural population analysis (NPA) : Calculate atomic charges (e.g., negative charge on the carbonyl oxygen) to predict electrophilic/nucleophilic sites. Software: Gaussian or ORCA .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate stability. Fukui indices identify sites prone to nucleophilic attack (e.g., position 4) .

What experimental designs are effective for analyzing the antitumor mechanisms of this compound derivatives?

Q. Methodology :

- Cell-based assays : Measure IC₅₀ values in prostate cancer lines (e.g., PC-3) via MTT assays. Compare with controls (e.g., doxorubicin) .

- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and AR signaling suppression (e.g., PSA levels) .

- In vivo xenografts : Administer derivatives (10–50 mg/kg, oral) to nude mice and monitor tumor volume vs. vehicle controls .

How can researchers address inconsistencies in biological activity data across structurally similar analogs?

Q. Methodology :

- Dose-response reevaluation : Test analogs at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Solubility correction : Use DMSO stock solutions with <0.1% final concentration to avoid solvent toxicity artifacts .

- Orthogonal assays : Confirm activity via both enzymatic (e.g., kinase inhibition) and phenotypic (e.g., cell migration) readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.